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molecular formula C7H13NO2 B068560 4-Methylpiperidine-4-carboxylic acid CAS No. 162648-32-0

4-Methylpiperidine-4-carboxylic acid

Cat. No. B068560
M. Wt: 143.18 g/mol
InChI Key: YORPCQSBLZIBKP-UHFFFAOYSA-N
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Patent
US05385908

Procedure details

N-Benzoyl-4-methyl isonipecotic acid (1.21 g, 4.88 mmol) was dissolved in 20 mL of 6N HCl and refluxed overnight. The mixture was cooled and benzoic acid removed by filtration. The filtrate was evaporated and crystallization from acetone/dichloromethane provided 0.62 g of 4-methyl isonipecotic acid (90%). 1H NMR (300 MHz DMSO d6) δ9.0 (s, 1H), 3.1 (m, 2H), 2.7 (m, 2H), 2.0 (m, 2 H), 1.6 (m, 2H), 1.1 (s, 3H).
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:9]1[CH2:17][CH2:16][C:12]([CH3:18])([C:13]([OH:15])=[O:14])[CH2:11][CH2:10]1)(=O)C1C=CC=CC=1>Cl>[CH3:18][C:12]1([C:13]([OH:15])=[O:14])[CH2:16][CH2:17][NH:9][CH2:10][CH2:11]1

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCC(C(=O)O)(CC1)C
Name
Quantity
20 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
benzoic acid removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
crystallization from acetone/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CC1(CCNCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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